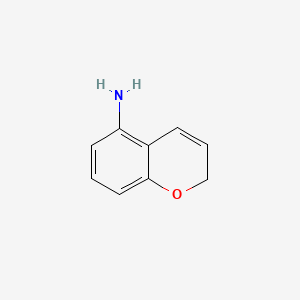

2H-chromen-5-amine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde with an amine in the presence of a catalyst to form the chromene ring . Another approach involves the use of cyclization reactions that form the benzopyran ring, followed by functionalization to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Análisis De Reacciones Químicas

Types of Reactions

2H-chromen-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amine group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce a variety of functionalized chromenes .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the prominent applications of 2H-chromen-5-amine derivatives is their antimicrobial properties. Research has demonstrated that compounds derived from this scaffold exhibit significant activity against various bacterial strains.

- Synthesis and Evaluation : A study synthesized novel derivatives of 2H-chromen-2-one with antimicrobial activity comparable to that of standard antibiotics like Streptomycin. The compounds were found to inhibit tRNA (guanine37-N1)-methyltransferase, a crucial enzyme for bacterial survival under stress conditions .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial protein synthesis, making them potential candidates for treating antibiotic-resistant infections .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various studies have explored its effects on different cancer cell lines.

- Biological Evaluation : Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, specific derivatives exhibited IC50 values ranging from 0.3 to 3.78 μg/mL against HCT-116, MCF-7, and HepG-2 cancer cell lines .

- Structure-Activity Relationship : The structure-activity relationship (SAR) analysis indicates that modifications to the chromene scaffold can enhance anticancer activity, suggesting pathways for developing more potent derivatives .

Enzyme Inhibition

The inhibition of various enzymes is another critical application area for this compound derivatives.

- Carbonic Anhydrase Inhibition : Studies have highlighted the effectiveness of certain 2H-chromen derivatives as inhibitors of carbonic anhydrase II (CA II), which is involved in numerous physiological processes. These compounds exhibited potent inhibition with binding scores indicating strong interactions at the active site .

- Anti-TNF Activity : Research has identified specific 2H-chromen derivatives that significantly inhibit TNF-alpha release in stimulated cells, indicating their potential use in treating inflammatory conditions .

Drug Design and Development

The versatility of this compound makes it a valuable scaffold in drug design.

- Scaffold for Drug Discovery : The compound serves as a structural motif for developing various therapeutic agents, including those targeting bacterial infections and cancer. Its simple structure allows for easy modification to enhance biological activity while minimizing adverse effects .

Case Study 1: Antimicrobial Activity Against MRSA

A recent study investigated the antimicrobial effects of 2H-chromen derivatives on methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated significant antibacterial activity, suggesting their potential as alternatives to conventional antibiotics in treating resistant infections.

Case Study 2: Anticancer Activity in Breast Cancer Models

In vitro studies on breast cancer cell lines showed that certain modifications to the 2H-chromen scaffold led to enhanced cytotoxicity. The findings support further exploration into these compounds as potential chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of 2H-chromen-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2H-chromen-5-amine include:

2H-chromene: Lacks the amine group but shares the chromene core structure.

4H-chromene: Another chromene derivative with different substitution patterns.

Coumarins: A class of compounds with a benzopyranone structure, similar to chromenes but with a lactone ring.

Uniqueness

This compound is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .

Actividad Biológica

2H-chromen-5-amine is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving cyclization reactions that form the chromene core. The synthesis typically utilizes phenolic substrates and may involve metal catalysis to facilitate the formation of the chromene structure .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, certain analogs have shown potent activity against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship studies highlight that modifications on the chromene scaffold can enhance anticancer efficacy .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 40g | 0.033 | TNF-α inhibition |

| 22a | 2.0 | Various cancer types |

Antidiabetic Activity

This compound has been identified as a potent inhibitor of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. In a study, a derivative demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg, comparable to established drugs like omarigliptin . This suggests potential for developing new antidiabetic agents based on this scaffold.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Recent studies have shown that certain compounds possess activity against various bacterial strains, including multidrug-resistant organisms. The mechanism involves inhibiting vital bacterial enzymes, which is crucial for their survival under stress conditions .

| Compound | Activity | Reference |

|---|---|---|

| Chromenylurea derivatives | Anti-TNF-α | |

| 3-(2-N-(aryl,acyl)amino derivatives | Antimicrobial |

Anticonvulsant Activity

Some derivatives of this compound have been evaluated for anticonvulsant effects. These compounds show promise in reducing seizure frequency in animal models, indicating potential therapeutic applications in epilepsy management .

Case Studies

A notable case study involved the synthesis and evaluation of 1-aryl-3-(2H-chromen-5-yl)urea compounds for their anti-inflammatory effects. The most active compound in this series exhibited an IC50 value comparable to established anti-inflammatory agents, showcasing the therapeutic potential of this class .

Structure-Activity Relationships (SAR)

The biological activities of 2H-chromen-5-amines are closely related to their structural features. Modifications at specific positions on the chromene ring can lead to significant changes in potency and selectivity against various biological targets. For example, extending the conjugated system or introducing electron-withdrawing groups has been shown to enhance anticancer activity .

Propiedades

IUPAC Name |

2H-chromen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFDPPXBBMFDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663631 | |

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-16-5 | |

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.